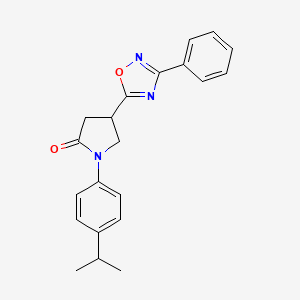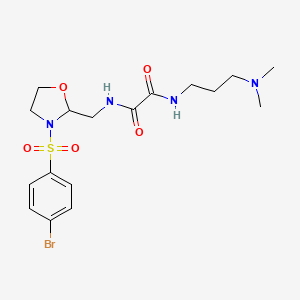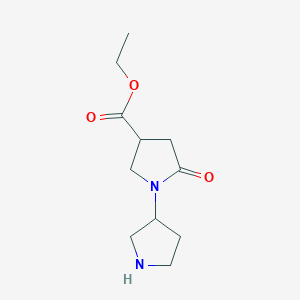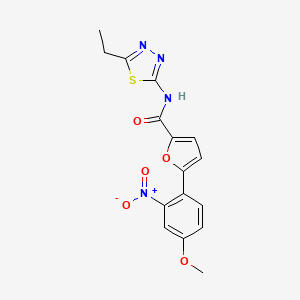
1-(4-Isopropylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Isopropylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as IPP or IPP-OXD and is a pyrrolidinone derivative.
科学的研究の応用
Heterocyclic Compound Synthesis
Research into the synthesis of heterocyclic compounds, including oxadiazoles, dihydropyrroles, and pyrroles, highlights the utility of certain chemical groups in activating reactions for preparing these compounds. The process involves the use of hydrazinocarbonyl groups, which under certain conditions, can lead to the formation of complex heterocyclic structures. This area of study is crucial for developing new pharmaceuticals and materials with unique properties (Lin, Yang, & Tien, 1999).
Organic Light-Emitting Diodes (OLEDs)
The development of novel materials for OLEDs is a significant area of research. Compounds containing oxadiazole structures have been identified as efficient hole-blocking materials, contributing to the enhanced performance of OLEDs. This research is pivotal for advancing display technology, offering insights into the synthesis of materials that can lead to devices with better efficiency and longer lifespans (Wang et al., 2001).
Fluorescent pH Sensors
The design and synthesis of fluorescent pH sensors using heteroatom-containing organic fluorophores demonstrate the application of oxadiazole derivatives in creating sensitive and reversible sensors. These sensors can detect changes in pH in both solution and solid states, making them valuable tools for various biochemical and environmental monitoring applications (Yang et al., 2013).
Anticancer Agents
The discovery and development of novel anticancer agents is a critical area of medicinal chemistry. Compounds based on the 1,2,4-oxadiazole scaffold have shown potential as apoptosis inducers, offering a promising route for cancer treatment. This research underscores the importance of structure-activity relationship (SAR) studies in identifying new therapeutic agents (Zhang et al., 2005).
特性
IUPAC Name |
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-(4-propan-2-ylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-14(2)15-8-10-18(11-9-15)24-13-17(12-19(24)25)21-22-20(23-26-21)16-6-4-3-5-7-16/h3-11,14,17H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHSEIUBUSXSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-fluorophenoxy)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2869406.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2869409.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2869412.png)


![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2869415.png)
![N-Methyl-N-propan-2-yl-3-[3-(prop-2-enoylamino)propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2869417.png)
![7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2869418.png)


![N-(benzo[d]thiazol-2-yl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2869423.png)
